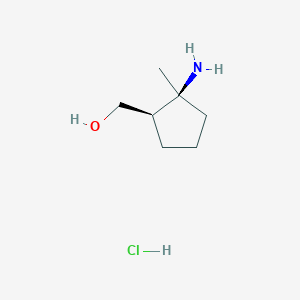![molecular formula C7H7N3O B035757 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1314922-47-8](/img/structure/B35757.png)
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
説明
“2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their wide range of pharmacological activities and are considered as privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolopyrimidines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate with diacetoxyiodobenzene, Ac2O, and sodium iodide .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety . This moiety is structurally similar to purines and is found in some important antibiotics .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” include its synthesis from 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles . Another reaction involves its acetoxylation with diacetoxyiodobenzene, Ac2O, and sodium iodide .科学的研究の応用
DNA Triple Helices Recognition : Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues are effective in recognizing CG inversions in DNA triple helices, showing enhanced affinity compared to T (Rohan T. Ranasinghe et al., 2005).
Fluorescent Analogs of Cytidine : Pyrrolo-dC serves as a fluorescent analog of deoxycytidine in oligodeoxyribonucleotides. Its cyanoethyl phosphoramidite is used for site-specific incorporation of a fluorescent cytidine analog into oligonucleotides (D. Berry et al., 2004).
Xanthine Oxidase Inhibition : The N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exhibit inhibitory activity on xanthine oxidase from cow's milk, with the 3-methyl isomer showing the highest inhibition (F. Seela et al., 1984).
RNA Structure Monitoring : Pyrrolo-C is a versatile fluorescent probe for studying RNA structure, dynamics, and function, complementing the popular 2-aminopurine ribonucleoside (Rebecca A Tinsley & N. Walter, 2006).
Antibacterial Applications : Two new pyrrolo[2,3-d]pyrimidines (7-deazapurines) synthesized via ultrasonic-assisted methods exhibited antibacterial properties against Gram-positive and Gram-negative bacteria (Simin Vazirimehr et al., 2017).
Antifolate and Antitumor Applications : Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, including compound 2, show potential as dihydrofolate reductase inhibitors and antitumor agents, useful in treating infections caused by Toxoplasma gondii and Mycobacterium avium (A. Gangjee et al., 2007).
Chemoselective Synthesis : One-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines has been developed using an efficient nanocatalyst (Parivash Jahanshahi et al., 2018).
Organic Synthesis Efficiency : A one-pot synthesis method for 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one achieves 60% overall yield, avoiding the need for large excess Raney nickel (Ramanaiah C. Kanamarlapudi et al., 2007).
Phase Transfer Alkylation : The N-alkylation of 5,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions selectively yields the N-alkylated product (C. G. Dave & Killol J. Patel, 2014).
将来の方向性
特性
IUPAC Name |
2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQHMCXUYLASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408230 | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
89792-11-0 | |
| Record name | 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















